Superior Potency in Thrombin Inhibition Compared to PMSF
In a direct, head-to-head study measuring inhibition of thrombin-catalyzed fibrinogen coagulation, AEBSF demonstrated significantly higher potency than PMSF [1]. The study reported an IC50 value for AEBSF that was 23-fold lower (more potent) than that for PMSF.
| Evidence Dimension | Inhibition of Thrombin Activity |
|---|---|
| Target Compound Data | IC50 = 0.01 ± 0.002 mM |
| Comparator Or Baseline | PMSF: IC50 = 0.23 ± 0.03 mM |
| Quantified Difference | AEBSF is approximately 23 times more potent than PMSF under these conditions. |
| Conditions | Fibrinogen coagulation assay; Thrombin activity measured via image-based quantification. |
Why This Matters
This 23-fold increase in potency allows for the use of a lower concentration of AEBSF to achieve the same or better inhibition, reducing potential off-target effects and conserving material.
- [1] Li, W., et al. (2014). A fast and simple approach to the quantitative evaluation of fibrinogen coagulation. Biotechnology Letters, 36(2), 337–340. Table 1. View Source
